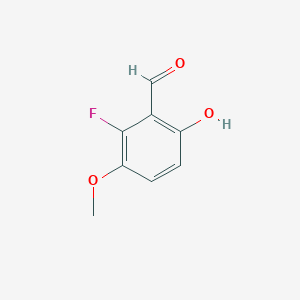

2-Fluoro-6-hydroxy-3-methoxybenzaldehyde

Description

Overview of Substituted Benzaldehyde (B42025) Scaffolds in Organic Chemistry

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile building blocks in a multitude of synthetic pathways. nih.gov The benzaldehyde structure, an aromatic ring bearing a formyl group, is readily modified through various reactions, allowing for the introduction of diverse functional groups onto the aromatic ring. These substitutions can dramatically alter the molecule's physical and chemical properties, including its reactivity, polarity, and biological activity.

The aldehyde functional group itself is highly reactive and participates in a wide range of chemical transformations, such as nucleophilic addition, condensation reactions, and oxidations. This reactivity makes substituted benzaldehydes key intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. For instance, they are crucial in forming Schiff bases and in the synthesis of heterocyclic compounds like pyrazole (B372694) derivatives. nih.gov The ability to introduce various substituents allows chemists to fine-tune the electronic and steric properties of the benzaldehyde, thereby directing the course of chemical reactions and designing molecules with specific desired attributes.

Significance of Fluorine, Hydroxyl, and Methoxy (B1213986) Substitution Patterns in Aromatic Systems

The specific combination of fluorine, hydroxyl, and methoxy groups on an aromatic ring, as seen in 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde, imparts a unique set of properties to the molecule. Each of these functional groups plays a distinct and significant role:

Hydroxyl Group: The hydroxyl (-OH) group is a polar, hydrogen-bonding functional group that significantly influences a molecule's solubility and intermolecular interactions. It can act as both a hydrogen bond donor and acceptor. In electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating, ortho-para directing group, meaning it increases the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions ortho and para to it. researchgate.net The presence of a hydroxyl group is also critical in many biological processes, often playing a key role in drug-receptor interactions.

Methoxy Group: The methoxy (-OCH3) group, like the hydroxyl group, is an electron-donating group and is also ortho-para directing in electrophilic aromatic substitutions. glentham.com However, it is generally considered to be a slightly less activating group than hydroxyl. researchgate.net The methoxy group is more lipophilic than the hydroxyl group, and its presence can influence a molecule's solubility and ability to cross biological membranes. In drug design, the methoxy group can be metabolically demethylated to a hydroxyl group, a transformation that can alter the biological activity of the compound. sigmaaldrich.com

The interplay of these three functional groups in this compound creates a complex electronic and steric environment on the aromatic ring, suggesting a rich and nuanced chemical behavior.

Current Research Landscape Pertaining to this compound

Despite the intriguing combination of functional groups, the specific compound this compound (CAS Number: 783342-35-8) appears to be a subject of limited specific investigation in the published scientific literature. While it is commercially available from several chemical suppliers, indicating its use as a potential building block in organic synthesis, detailed research studies focusing exclusively on its synthesis, characterization, and applications are not readily found in major scientific databases.

The available information is largely confined to chemical supplier catalogs, which provide basic data such as its molecular formula and weight. cymitquimica.comossila.combiocrick.com The lack of extensive research publications may suggest that it is a relatively novel compound or that its applications are primarily in proprietary industrial research. However, the presence of the fluorinated hydroxy methoxy benzaldehyde moiety in other molecules that are subjects of active research points to the potential utility of this compound. For example, related fluorinated benzaldehydes are used as precursors for active pharmaceutical ingredients and in the synthesis of complex heterocyclic systems. The oxidation of a similar difluoro-methoxybenzaldehyde to its corresponding benzoic acid has been described in a patent, suggesting a potential chemical transformation for the title compound.

Given the known importance of its constituent functional groups, it is plausible that this compound could find applications in medicinal chemistry, materials science, and as a specialized intermediate in organic synthesis. Future research will be necessary to fully elucidate the specific properties and potential of this uniquely substituted benzaldehyde.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H7FO3 | cymitquimica.com |

| Molecular Weight | 170.14 g/mol | cymitquimica.com |

| CAS Number | 783342-35-8 | cymitquimica.com |

| Appearance | Likely a solid | Inferred from related compounds |

| Polarity | Moderate | cymitquimica.com |

| Hydrogen Bonding | Capable of hydrogen bonding | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-6(11)5(4-10)8(7)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRNNPSJAWJHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666760 | |

| Record name | 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783342-35-8 | |

| Record name | 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=783342-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Fluoro 6 Hydroxy 3 Methoxybenzaldehyde

Strategies for Selective Fluorination of Phenolic Precursors

The introduction of a fluorine atom onto an aromatic ring is a critical step that can be approached through direct fluorination or via multi-step sequences involving fluorinated intermediates.

Direct fluorination of aromatic compounds, particularly electron-rich phenols, is a challenging transformation. Hydrofluoric acid (HF), a solution of hydrogen fluoride (B91410) in water, serves as a primary source of fluorine in organofluorine chemistry. nih.govwikipedia.org However, its direct use for aromatic fluorination often requires harsh conditions and can lack selectivity. Modern methods often employ HF in conjunction with other reagents to generate a more controlled "electrophilic" fluorine species.

An innovative approach involves the use of hypervalent iodine compounds with HF. nih.gov For instance, the combination of iodosylbenzene (PhIO) and HF has been shown to effectively fluorinate compounds with acidic C-H bonds, such as 1,3-dicarbonyl compounds. nih.gov This concept can be extended to the fluorination of activated aromatic rings. The reaction proceeds through the in situ generation of an electrophilic fluorinating species derived from the hypervalent iodine reagent. nih.gov A catalytic cycle can be established using a catalytic amount of an iodoarene, an oxidizing agent like m-CPBA, and an HF source, making the process more efficient. nih.gov

Other electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the selective fluorination of aromatic compounds. Theoretical studies indicate that the reaction mechanism likely involves a single electron transfer (SET) from the electron-rich aromatic substrate to the fluorinating agent. rsc.org The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity, especially on a multi-substituted ring.

Table 1: Comparison of Selected Fluorinating Agents

| Fluorinating Agent/System | Description | Mechanism/Application |

|---|---|---|

| HF/Hypervalent Iodine | Uses HF as the fluorine source with a stoichiometric or catalytic amount of an iodoarene and an oxidant. nih.govnih.gov | Generates an electrophilic iodine-fluorine species in situ for fluorination of nucleophilic carbons. nih.gov |

| Selectfluor® | A commercially available, user-friendly electrophilic fluorinating agent (F-TEDA-BF₄). | Believed to operate via a Single Electron Transfer (SET) mechanism with electron-rich aromatics. rsc.org |

| N-Fluorobenzenesulfonimide (NFSI) | An electrophilic N-F reagent used in various fluorination reactions. nsf.gov | Can act as an atomic fluorine source in radical pathways or as an electrophile in ionic reactions. nsf.gov |

| Deoxyfluorination Reagents | Reagents that replace a hydroxyl group with fluorine, such as PhenoFluor. nih.gov | An alternative to direct C-H fluorination, involving an ipso-substitution of a phenolic hydroxyl group. nih.gov |

An alternative and often more reliable strategy for synthesizing complex fluorinated molecules is to use a pre-fluorinated starting material. researchgate.netvapourtec.com This approach circumvents the challenges of direct, regioselective fluorination on a complex substrate. The synthesis begins with a simpler, commercially available fluorinated compound, which is then elaborated through subsequent reactions. researchgate.netnih.gov For the synthesis of 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde, a plausible route could start from a compound like 2-fluoro-3-methoxyphenol (B1439087) or a related protected derivative.

These multi-step sequences offer better control over regiochemistry. beilstein-journals.org For example, starting with a known fluorinated building block allows for the predictable introduction of other functional groups. While direct fluorination has advanced significantly, multi-step strategies remain a preferred approach in many cases due to the lack of suitable leaving groups or the harsh conditions required for direct [¹⁸F]fluorination reactions in fields like PET imaging, a principle that also applies to non-radioactive synthesis. researchgate.net

Approaches for Aldehyde Group Introduction on Fluorophenols

Once the fluorinated phenolic core is established, the next critical step is the introduction of the aldehyde (formyl) group. This must be done with high regioselectivity, targeting the position ortho to the hydroxyl group.

Several classical named reactions exist for the formylation of phenols, which are electron-rich and readily undergo electrophilic aromatic substitution. wikipedia.org

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol (B35011) and boric acid or acetic acid. wikipedia.orgsynarchive.comecu.edu It is known to be highly selective for the ortho-position relative to the hydroxyl group. wikipedia.orguni.edu The reaction mechanism involves the formation of an iminium ion from protonated HMTA, which acts as the electrophile. This is followed by an intramolecular redox reaction and hydrolysis to yield the final salicylaldehyde (B1680747). wikipedia.org While ortho-selectivity is high, yields can be moderate. ecu.eduuni.edu

The Reimer-Tiemann reaction , which uses chloroform (B151607) in a strong base, is another method for ortho-formylation of phenols. youtube.com However, it can sometimes lead to mixtures of ortho and para isomers.

A more modern and efficient method for ortho-formylation uses paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgorgsyn.orgmdma.ch This method provides excellent yields and is exclusively selective for the ortho-position. orgsyn.orgmdma.ch The magnesium ion is believed to play a crucial role by forming a chelate with the phenol, directing the electrophile to the adjacent position. mdma.ch This method is effective for phenols with electron-releasing substituents like alkyl and alkoxy groups. orgsyn.org

Table 2: Comparison of Selected Phenol Formylation Methods

| Method | Reagents | Selectivity | Notes |

|---|---|---|---|

| Duff Reaction | Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., boric/acetic acid). wikipedia.orgecu.edu | Highly ortho-selective. synarchive.com | Generally inefficient with moderate yields. wikipedia.org |

| Reimer-Tiemann Reaction | Phenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH). youtube.com | Primarily ortho, but para isomer can be a significant byproduct. | Involves a dichlorocarbene (B158193) intermediate. |

| MgCl₂/Paraformaldehyde Method | Phenol, Paraformaldehyde, MgCl₂, Triethylamine. orgsyn.orgmdma.ch | Exclusively ortho-selective. orgsyn.org | High yields, applicable for large-scale preparations. orgsyn.orgmdma.ch |

Directed ortho-Metalation (DoM) is a powerful and highly regioselective technique for functionalizing aromatic rings. numberanalytics.comchem-station.com The strategy relies on a Directed Metalation Group (DMG), a heteroatom-containing functional group that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF). organic-chemistry.org

In a potential precursor to this compound, such as a protected 2-fluoro-3-methoxyphenol, both the protected hydroxyl group (e.g., as a methoxymethyl (MOM) ether or carbamate) and the methoxy (B1213986) group can act as DMGs. organic-chemistry.org The fluorine atom itself is considered a moderate DMG. organic-chemistry.org The relative directing power of these groups determines the site of lithiation. The methoxy group is a well-established DMG. wikipedia.org The reaction involves the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium, which facilitates the deprotonation of the nearest ring proton. chem-station.comwikipedia.org This method provides exceptional regiocontrol, often surpassing classical electrophilic substitution reactions. wikipedia.org

Demethylation Techniques for Methoxy Precursors of this compound

The final step in many synthetic routes to phenolic compounds is the cleavage of a more stable methyl ether protecting group. This O-demethylation must be performed without affecting other sensitive functional groups on the molecule, such as the aldehyde and the C-F bond.

A variety of reagents can be used for the demethylation of aryl methyl ethers. chem-station.comrsc.org Strong Lewis acids like boron tribromide (BBr₃) are highly effective but can be harsh. chem-station.com Reagents based on strong Brønsted acids, such as 47% hydrobromic acid (HBr), can also be used, often at high temperatures. chem-station.com

For substrates with multiple functional groups, milder and more selective methods are preferred. Magnesium iodide etherate (MgI₂·Et₂O) has been shown to be a mild and effective reagent for the regioselective demethylation of methoxy groups located ortho to a carbonyl group, as found in many benzaldehydes. mdma.ch In studies on asymmetrically substituted 2,6-dimethoxybenzaldehydes, MgI₂·Et₂O selectively cleaved the more sterically hindered O-methyl group. mdma.ch This selectivity is explained by the formation of a magnesium chelate intermediate. mdma.ch Another approach involves using lithium chloride (LiCl) in a high-boiling solvent like DMF, which has been shown to selectively cleave one of two methoxy groups in 3,4-dimethoxybenzaldehyde. rsc.org Biocatalytic methods using methyltransferases are also emerging as highly selective alternatives for demethylation under mild conditions. acs.org

Table 3: Selected Reagents for O-Demethylation

| Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperature. chem-station.com | Highly effective but a strong, non-selective Lewis acid. chem-station.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often with acetic acid as a co-solvent, heated to ~130°C. chem-station.com | Harsh conditions; mechanism involves protonation followed by Sₙ2 attack by bromide. chem-station.com |

| Magnesium Iodide Etherate (MgI₂·Et₂O) | Refluxing in an inert solvent like benzene (B151609) or ether. mdma.ch | Mild reagent, shows regioselectivity for demethylating methoxy groups ortho to a carbonyl. mdma.ch |

| Lithium Chloride (LiCl) | High-boiling polar aprotic solvent (e.g., DMF) at reflux. rsc.org | Can exhibit selectivity based on the electronic and steric environment of the methoxy group. rsc.org |

| Aluminum Chloride (AlCl₃) | Inert solvent, can demethylate multiple methoxy groups. google.com | A strong Lewis acid, often used for demethylating polymethoxy aromatic compounds. google.com |

Boron Tribromide (BBr₃)-Mediated Demethylation and Analogous Procedures

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis, often employed in the final steps of natural product synthesis or the preparation of pharmaceutical intermediates. orgsyn.orgresearchgate.net Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose due to its ability to effect demethylation under relatively mild conditions, often at or below room temperature, whereas traditional methods like using hydrogen halides required high temperatures. orgsyn.orgresearchgate.netcommonorganicchemistry.com

The general procedure involves dissolving the methoxy-substituted precursor in an anhydrous, non-ethereal solvent, as BBr₃ readily cleaves ethers like THF and diethyl ether. commonorganicchemistry.com Dichloromethane (DCM) is a commonly preferred solvent. orgsyn.orgcommonorganicchemistry.com The reaction is typically initiated at a low temperature, such as 0°C or -78°C, by adding the BBr₃ solution dropwise to control the often exothermic reaction. commonorganicchemistry.comcommonorganicchemistry.com The mixture is then allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure the reaction goes to completion. orgsyn.orgcommonorganicchemistry.com

Stoichiometrically, at least one equivalent of BBr₃ is required for each ether group to be cleaved, as well as for any other Lewis basic functional groups present in the molecule. researchgate.net In practice, an excess of BBr₃ is often used to drive the reaction to completion. commonorganicchemistry.com The reaction proceeds through the formation of an intermediate aryloxyboron dibromide (ArOBBr₂), which is hydrolyzed during aqueous workup to yield the final phenol. nih.gov The workup typically involves carefully quenching the reaction mixture with water, methanol (B129727), or an aqueous base solution, followed by extraction of the phenolic product. orgsyn.orgcommonorganicchemistry.com

Mechanistic Insights into Demethylation Reactions Enhanced by Fluorine Substituents

The mechanism of BBr₃-mediated demethylation of aryl methyl ethers is more complex than a simple Sₙ2 attack by a free bromide ion on the methyl group. Early assumptions of such a pathway were found to be thermodynamically unfavorable. nih.gov Modern computational studies, using Density Functional Theory (DFT), have elucidated a more nuanced mechanism involving charged intermediates. nih.govnih.gov

The process begins with the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. gvsu.edu Recent mechanistic proposals suggest that a bimolecular process, where a bromide from one ether-BBr₃ adduct nucleophilically attacks the methyl group of a second adduct, has a significantly lower kinetic barrier than a unimolecular dissociation. gvsu.edu A key insight is that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like phenoxyboron dibromide (PhOBBr₂) and diphenoxyboron bromide ((PhO)₂BBr) before final hydrolysis. nih.govnih.gov

The presence of a fluorine substituent, particularly at the ortho position to the methoxy group (C2), introduces significant electronic effects. Fluorine is a highly electronegative atom, which withdraws electron density from the aromatic ring via the inductive effect. This reduces the Lewis basicity of the adjacent ether oxygen, potentially slowing the initial coordination with the Lewis acidic BBr₃. However, this same electron-withdrawing capacity would stabilize the resulting phenoxide intermediate formed upon cleavage. Furthermore, the ortho-fluoro substituent can influence the conformation of the molecule and participate in intramolecular hydrogen bonding with the newly formed hydroxyl group at C6, affecting the product's stability and chemical properties. cymitquimica.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include temperature, catalyst selection, and the final purification strategy.

Temperature Control and Reaction Efficiency

Temperature is a critical parameter that can dramatically influence reaction rates, yields, and the formation of byproducts. For highly reactive processes like BBr₃ demethylation, initiating the reaction at very low temperatures (-78 °C) and allowing it to warm gradually is a standard practice to maintain control and prevent unwanted side reactions. commonorganicchemistry.com

In other synthetic steps that might be used to construct the benzaldehyde (B42025) framework, such as condensation reactions, temperature optimization is crucial for efficiency. For instance, in a study on the synthesis of dihydropyranone derivatives from benzaldehydes, raising the temperature from room temperature to 50 °C increased the product yield from 60% to 92%. researchgate.net However, further increasing the temperature to reflux conditions saw the yield drop to 65%, indicating the existence of an optimal temperature that maximizes product formation while minimizing decomposition or side reactions. researchgate.net Similarly, studies on Claisen-Schmidt condensations to form chalcones and related compounds show a clear correlation between higher temperatures (e.g., 45 °C vs. 25 °C) and faster reaction rates. rsc.org

| Reaction Type | Temperature | Yield | Reference |

|---|---|---|---|

| Dihydropyranone Synthesis | Room Temperature | 60% | researchgate.net |

| 50 °C | 92% | ||

| Reflux | 65% | ||

| Claisen-Schmidt Condensation | 25 °C | ~40% (at 2h) | rsc.org |

| 35 °C | ~80% (at 2h) | ||

| 45 °C | >95% (at 1h) |

Catalyst Selection for Regioselectivity (e.g., Lewis Acids)

The choice of catalyst is paramount for controlling the regioselectivity of a reaction, especially on a polysubstituted ring. In the context of demethylation, BBr₃ is a potent Lewis acid but can sometimes lack selectivity when multiple methoxy groups are present. researchgate.net However, the electronic environment can guide its reactivity; for example, the presence of a carbonyl group can facilitate the selective deprotection of an adjacent methoxy group in polymethoxyaryl compounds. researchgate.net

Beyond demethylation, various Lewis acids are employed to catalyze specific transformations with high regioselectivity. Supported Lewis acids, such as Indium(III) chloride on a solid support (InCl₃/MCM-41), have been developed for the selective deprotection of aryl esters to phenols. nih.gov Scandium triflate has been used as a catalyst for the regioselective hydroboration of alkynes and alkenes. rsc.org In other synthetic strategies for substituted benzaldehydes, such as Suzuki or Negishi cross-coupling reactions, palladium complexes are crucial catalysts for forming new carbon-carbon bonds at specific positions on the aromatic ring. acs.orgrug.nl The combination of a Lewis base with a Brønsted base has also been explored as a catalytic strategy for achieving regioselective alkylations. nih.gov The careful selection of the appropriate Lewis acid and reaction conditions is therefore essential to target a specific functional group on a molecule like this compound without affecting others.

Purification Strategies: Column Chromatography and Recrystallization

Obtaining the target compound in high purity necessitates effective purification techniques. Column chromatography and recrystallization are the most common methods employed.

Column Chromatography is a versatile technique for separating components of a mixture. orgsyn.org Flash column chromatography, which uses a finer grade of silica (B1680970) gel (e.g., 230-400 mesh) and positive pressure, is a standard and efficient method for purifying reaction products. orgsyn.org The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). mdpi.com The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities. orgsyn.org For certain compounds, reversed-phase chromatography using a C18-functionalized silica column with polar eluents like methanol/water mixtures can provide excellent separation. nih.govresearchgate.net

Recrystallization is an effective method for purifying solid compounds. libretexts.org The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, while impurities remain in the solution or are removed via hot filtration. libretexts.org The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals. libretexts.org The resulting crystals are then isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. libretexts.org For example, the purification of tetraphenylcyclopentadienone (B147504) can be achieved by recrystallization from hot 95% ethanol (B145695). libretexts.org

Comparative Analysis of Synthetic Routes for this compound and its Isomers

The synthesis of a specific isomer of a substituted benzaldehyde is highly dependent on the starting materials and the sequence of reactions. A direct synthesis for this compound is not prominently detailed in the literature, but its synthesis can be logically inferred from established methods for its isomers and related structures. A plausible route would involve the selective demethylation of a precursor like 2-fluoro-3,6-dimethoxybenzaldehyde (B1599717) using BBr₃.

Comparing this hypothetical route with known syntheses for its isomers reveals the strategic choices chemists make based on substitution patterns. For example, the synthesis of its isomer 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde has been reported. rsc.org Another related compound, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde , is synthesized by an azo coupling reaction starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde (B140153) ), demonstrating a strategy to add functionality to a pre-existing core. mdpi.com

The table below provides a comparative analysis of synthetic strategies for related fluoro-hydroxy-methoxy substituted benzaldehydes and their precursors.

| Target Compound | Starting Material | Key Reagents/Reaction | Reported Yield | Reference |

|---|---|---|---|---|

| This compound (Hypothetical) | 2-Fluoro-3,6-dimethoxybenzaldehyde | BBr₃ (Selective Demethylation) | N/A | Inferred from orgsyn.orgresearchgate.net |

| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Not specified, but likely from a cresol (B1669610) derivative | Multi-step synthesis | 89% | rsc.org |

| 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) and p-anisidine | Diazotization followed by Azo Coupling | 76% | mdpi.com |

| [1-13C]-2,6-dimethoxybenzaldehyde | 1,3-dimethoxy-[2-13C]-benzene | Ortholithiation (nBuLi/TMEDA) and formylation (DMF) | 89% | whiterose.ac.uk |

| Substituted Benzaldehydes (General) | Substituted Weinreb Amides | Reduction (DIBAL-H) followed by Pd-catalyzed Cross-Coupling | Good yields | acs.orgrug.nl |

Chemical Reactivity and Derivatization of 2 Fluoro 6 Hydroxy 3 Methoxybenzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a primary site for a variety of chemical reactions, most notably oxidation and reduction, which transform it into other key functional groups.

The aldehyde functional group of 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Fluoro-6-hydroxy-3-methoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, a method for the preparation of a structurally similar compound, 2,3-difluoro-6-methoxybenzoic acid, involves the use of hydrogen peroxide in the presence of a base like potassium hydroxide. researchgate.net In this patented process, the 2,3-difluoro-6-methoxybenzaldehyde (B67421) is treated with an aqueous solution of potassium hydroxide, followed by the slow addition of hydrogen peroxide at an elevated temperature of 70°C for two hours. researchgate.net This approach is often effective for the oxidation of aromatic aldehydes, yielding the corresponding carboxylic acid with high purity and in good yield. researchgate.net The general applicability of this method suggests its potential for the oxidation of this compound.

| Reactant | Oxidizing Agent | Base | Product | Reference |

| 2,3-difluoro-6-methoxybenzaldehyde | Hydrogen Peroxide | Potassium Hydroxide | 2,3-difluoro-6-methoxybenzoic acid | researchgate.net |

Reactions Involving Phenolic Hydroxyl and Aromatic Fluorine Substituents

The phenolic hydroxyl group and the aromatic fluorine atom are key sites for reactions that can significantly modify the structure and properties of the molecule.

The fluorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr), where it is displaced by a nucleophile. The reactivity of the fluorine atom in SNAr reactions is influenced by the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing aldehyde group is expected to activate the ring towards nucleophilic attack. Studies on related fluoro- and methoxy-substituted benzaldehydes have shown that the position of the substituents plays a crucial role in the feasibility and outcome of SNAr reactions. acs.org For instance, in the synthesis of chalcone (B49325) derivatives from fluorine-substituted benzaldehydes, it was observed that in the presence of a methoxide (B1231860) source like methanol (B129727) under basic conditions, a fluorine atom at the para position could be replaced by a methoxy (B1213986) group. acs.org While this compound does not have a para-fluoro substituent relative to an activating group, the general principle of SNAr being influenced by the electronic environment of the ring holds true.

The phenolic hydroxyl group can be readily converted into esters and ethers, which are common strategies for protecting the hydroxyl group or for introducing new functionalities.

Esterification: The reaction of the phenolic hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or a base like sodium acetate (B1210297) would yield 2-fluoro-3-methoxy-6-acetoxybenzaldehyde. This reaction is a standard procedure for the acylation of phenols.

Etherification: The Williamson ether synthesis is a widely used method for the formation of ethers from alcohols or phenols. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org For instance, treating this compound with sodium hydride followed by reaction with an alkyl halide like methyl iodide would yield 2-fluoro-3,6-dimethoxybenzaldehyde (B1599717). This method is versatile and can be used to introduce a wide variety of alkyl groups onto the phenolic oxygen. masterorganicchemistry.comwikipedia.org

| Reaction Type | Reagent 1 | Reagent 2 | Product Type |

| Esterification | Acetic Anhydride | Pyridine (catalyst) | Acetate Ester |

| Etherification (Williamson) | Sodium Hydride | Methyl Iodide | Methyl Ether |

Condensation Reactions for Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. These reactions are typically catalyzed by a small amount of acid or base and involve the elimination of a water molecule.

Research has demonstrated the synthesis of crystalline fluoro-functionalized imines through the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with various anilines. acs.org For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3-(trifluoromethyl)aniline (B124266) in refluxing ethanol (B145695) for three hours yields the corresponding Schiff base, (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol. acs.org Similarly, a general method for the preparation of Schiff bases involves reacting the aldehyde with an amine in a suitable solvent, often with heating. mdpi.com The synthesis of various Schiff bases from 2-hydroxy-3-methoxybenzaldehyde and different amines, including aminophenols, has been reported, highlighting the versatility of this reaction. mdpi.com The resulting Schiff bases are often crystalline solids and can serve as ligands for the formation of metal complexes.

| Aldehyde | Amine | Product (Schiff Base) | Reference |

| 2-hydroxy-3-methoxybenzaldehyde | 3-(trifluoromethyl)aniline | (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | acs.org |

| 2-hydroxy-3-methoxybenzaldehyde | 2-fluoroaniline | (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (from naphthaldehyde) | acs.org |

| 2-hydroxy-3-methoxybenzaldehyde | 3-aminophenol | (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol | mdpi.com |

Synthesis of Imine Derivatives with Primary Amines

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imine derivatives, commonly known as Schiff bases. researchgate.net This reaction typically involves heating a mixture of the aldehyde and a primary amine in a solvent such as ethanol. researchgate.net The formation of the characteristic azomethine (-C=N-) group is a hallmark of this transformation, which proceeds via a nucleophilic addition-elimination mechanism, resulting in the loss of a water molecule. researchgate.net

The synthesis of these Schiff bases is significant as they are crucial intermediates in organic synthesis and serve as versatile ligands in coordination chemistry. researchgate.netijcmas.com A variety of primary amines can be employed, leading to a diverse library of imine derivatives with tailored electronic and steric properties.

| Reactant 1 | Reactant 2 (Primary Amine) | Resulting Product Class | Key Functional Group Formed |

|---|---|---|---|

| This compound | R-NH₂ (e.g., Aniline, Alkylamine) | Schiff Base (Imine) | Azomethine (-C=N-) |

Exploration of Intramolecular Hydrogen Bonding in Schiff Bases

Schiff bases derived from this compound are of significant interest for studying intramolecular hydrogen bonding. rcin.org.pl The ortho-hydroxy group relative to the imine functionality facilitates the formation of a strong O–H···N intramolecular hydrogen bond, creating a stable six-membered quasi-aromatic ring. nih.gov This interaction is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), where π-electron delocalization within the chelate ring enhances the strength of the hydrogen bond. rcin.org.pl

This hydrogen bonding can lead to the existence of tautomeric equilibria between the phenol-imine (O–H···N) and keto-amine (O···H–N) forms. nih.govias.ac.in The position of this equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of substituents on both the phenolic and amine rings. nih.govias.ac.in Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are pivotal in studying these tautomeric forms and the dynamics of the proton transfer along the hydrogen bond. ias.ac.inresearchgate.net The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the salicylidene ring can modulate the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby influencing the hydrogen bond strength and the structural properties of the molecule. nih.gov

Applications in Heterocyclic Compound Synthesis

The strategic placement of functional groups makes this compound a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic compounds which are core structures in many pharmaceutical agents.

Precursor for Benzosuberone Derivatives via Wittig Reaction and Friedel-Crafts Acylation

This compound serves as a key starting material in the multi-step synthesis of benzosuberone derivatives. ossila.com The synthesis begins with a Wittig reaction, where the aldehyde is treated with a phosphorus ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. ossila.com This reaction converts the aldehyde group into an alkene, extending the carbon chain.

The subsequent and final step to form the characteristic seven-membered ring of the benzosuberone core is an intramolecular Friedel-Crafts acylation. ossila.com This cyclization is typically achieved using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes the acylation of the aromatic ring by the terminal carboxylic acid group. ossila.com

| Reaction Step | Key Reagents | Intermediate/Product |

|---|---|---|

| Wittig Reaction | This compound, (3-carboxypropyl)triphenylphosphonium bromide | Alkene with a terminal carboxylic acid |

| Friedel-Crafts Acylation | Eaton's reagent (P₂O₅/MeSO₃H) | Benzosuberone derivative |

Building Block for Bicyclic Heterocycles (e.g., Hydroisoquinolines, Quinazolines)

The compound is also a valuable building block for the synthesis of various bicyclic heterocyclic systems, including hydroisoquinolines and quinazolines. ossila.com These structures are prevalent in medicinal chemistry. The synthetic strategies typically leverage the aldehyde functionality for constructing the new heterocyclic ring. For instance, in the synthesis of hydroisoquinolines, the aldehyde can be used in reactions like the Pictet-Spengler or Bischler-Napieralski reactions after being incorporated into a suitable phenethylamine (B48288) precursor. Similarly, for quinazolines, the aldehyde can react with ortho-amino-substituted aromatic compounds, like anthranilamide or o-phenylenediamine, to form the core heterocyclic structure through cyclocondensation reactions. researchgate.net The fluorine and methoxy substituents are carried through the synthesis, providing a means to produce functionally diverse heterocyclic libraries for drug discovery programs. ossila.com

Exploration of Metal-Organic Frameworks and Ligand Synthesis

The ability of derivatives of this compound to act as chelating ligands opens up avenues in coordination chemistry and the design of metal-organic materials.

Coordination Chemistry with this compound Semicarbazone Ligands and Transition Metal Ions

Semicarbazones, formed by the condensation of an aldehyde or ketone with semicarbazide, are excellent chelating ligands for transition metal ions. ijcmas.com The semicarbazone derived from this compound can act as a multidentate ligand, coordinating with metal ions through its phenolic oxygen, imine nitrogen, and semicarbazone oxygen atoms. ijcmas.com

Studies on analogous 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands show they can act as monodeprotonated, tridentate ONS donors, binding to a metal center through the phenoxo oxygen, imine nitrogen, and thione sulfur atoms. nih.gov This coordination often results in stable, distorted octahedral geometries around the metal ion, such as Co(III), forming [CoL₂]⁺ type complexes. nih.gov The resulting metal complexes have garnered significant attention for their potential applications in catalysis and bioinorganic chemistry. ijcmas.comnih.gov The specific fluorine substituent in the target ligand could further modulate the electronic properties and stability of the resulting metal-organic frameworks.

| Ligand | Potential Metal Ions | Potential Donor Atoms | Common Coordination Geometry |

|---|---|---|---|

| This compound Semicarbazone | Co(III), Ni(II), Cu(II) | Phenolic Oxygen, Imine Nitrogen, Semicarbazone Oxygen | Octahedral, Square Planar |

Chelation Behavior and Complex Geometry Analysis

The chelation capability of this compound is rooted in the proximate positioning of the phenolic hydroxyl (-OH) and the aldehydic carbonyl (C=O) groups. Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the carbonyl oxygen can coordinate to a metal ion, forming a stable six-membered ring. This bidentate coordination is a hallmark of salicylaldehyde (B1680747) and its derivatives. mdpi.com

The presence of the electron-withdrawing fluorine atom at the 2-position is anticipated to increase the acidity of the phenolic proton, potentially facilitating coordination at a lower pH compared to its non-fluorinated counterpart. Conversely, the electron-donating methoxy group at the 3-position may modulate the electron density on the aromatic ring and the donor atoms.

It is highly probable that this compound would form complexes with a variety of transition metals. For instance, with divalent metal ions (M²⁺), it would likely form neutral complexes with a general formula of [M(L)₂], where L represents the deprotonated ligand. In such complexes, the metal ion would be coordinated to two ligand molecules. mdpi.com For trivalent metal ions like Iron(III), it could form complexes with the general formula [Fe(L)₃]. mdpi.com

The geometry of these complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. For a typical four-coordinate complex, such as with Pd(II), a square planar geometry is expected. mdpi.com For a six-coordinate complex, like those formed with Fe(III), a distorted octahedral geometry is the most probable arrangement. mdpi.com

While direct crystallographic data for metal complexes of this compound is not available in the reviewed literature, the extensive research on Schiff bases derived from the related compound o-vanillin provides insight into the rich coordination chemistry of this family of ligands. rsc.orgresearchgate.netrsc.orgijfans.orgnih.gov These Schiff base derivatives, formed by the condensation of the aldehyde with a primary amine, offer additional donor atoms and have been shown to form a wide array of mono- and polynuclear complexes with diverse and interesting geometries. rsc.orggsconlinepress.com

Table of Expected Complex Geometries

| Metal Ion | General Formula | Probable Coordination Number | Likely Geometry |

| Pd(II) | [Pd(L)₂] | 4 | Square Planar |

| Cu(II) | [Cu(L)₂] | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | [Ni(L)₂] | 4 or 6 | Square Planar or Octahedral |

| Fe(III) | [Fe(L)₃] | 6 | Distorted Octahedral |

| Zn(II) | [Zn(L)₂] | 4 | Tetrahedral |

Lack of Available Data for Spectroscopic Analysis of this compound

A comprehensive search for detailed spectroscopic data for the chemical compound this compound (CAS Number: 783342-35-8) has revealed a significant lack of publicly available information required to construct an in-depth scientific article as requested. While the existence and basic chemical structure of the compound are confirmed cymitquimica.com, specific experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are not present in the surveyed scientific literature and chemical databases.

The planned article was structured to provide a thorough elucidation of the compound's spectroscopic characteristics. However, without access to primary or peer-reviewed data, a scientifically accurate and informative analysis is not possible. The required information includes:

¹H, ¹³C, and ¹⁹F NMR data: Essential for confirming the chemical structure, including the specific chemical shifts and coupling constants for the aldehyde, phenolic, and aromatic protons, the carbon skeleton, and the unique fluorine environment.

IR and UV-Vis spectral data: Necessary for identifying key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches, and for understanding the electronic transitions within the molecule.

Searches yielded spectroscopic information for numerous related compounds, including o-vanillin (2-hydroxy-3-methoxybenzaldehyde) nih.govresearchgate.netnist.govnist.gov, various fluorinated benzaldehydes ossila.comchemicalbook.comnih.govchemicalbook.com, and their derivatives acgpubs.orgresearchgate.net. This information, while useful for comparative purposes, cannot be substituted for the actual data of this compound without compromising scientific accuracy. The unique substitution pattern of the target compound, featuring fluorine, hydroxyl, and methoxy groups, will induce specific spectroscopic characteristics that cannot be reliably extrapolated from its analogues.

General references acknowledge that the compound's structure, with its multiple functional groups, makes it a candidate for analysis by techniques such as NMR and IR spectroscopy cymitquimica.com. Nevertheless, the actual experimental spectra and detailed peak assignments are not available in the public domain.

Due to the absence of the necessary spectroscopic data in the available literature, the generation of a detailed and scientifically rigorous article on the advanced spectroscopic and structural elucidation of this compound cannot be completed at this time. Further empirical research and publication of the findings are required to enable such an analysis.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 6 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis in UV-Vis Spectra

The electronic absorption spectrum of an aromatic aldehyde like 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde is dominated by the presence of the benzaldehyde (B42025) chromophore. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible and ultraviolet regions. quora.comyoutube.com The aromatic ring and the carbonyl group (C=O) are the key components of this chromophore. researchgate.net

The UV-Vis spectrum of such compounds typically displays absorption bands corresponding to specific electronic transitions. The primary transitions observed are:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated double bonds, such as the benzene (B151609) ring and the carbonyl group. These transitions are generally high-energy and result in intense absorption bands. researchgate.netyoutube.com For benzaldehyde itself, π → π* transitions are observed at higher energies. researchgate.net

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. youtube.com These are typically of lower energy and intensity compared to π → π* transitions. youtube.com

The substituents on the benzene ring (–F, –OH, –OCH₃) act as auxochromes, modifying the absorption characteristics of the primary chromophore. They can cause shifts in the absorption maxima (λ_max) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths and changes in absorption intensity. For example, the hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups are powerful electron-donating groups that can increase conjugation and typically cause a bathochromic shift.

Table 1: UV-Vis Spectral Data for a Reference Compound

| Compound | Solvent | λ_max (nm) | Associated Transition Type |

|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde (B140153) | Not Specified | 265, 332 | π → π* and n → π* |

Data derived from NIST Chemistry WebBook for 2-Hydroxy-3-methoxybenzaldehyde. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₇FO₃, Molecular Weight: 170.14 g/mol ), electron impact (EI) ionization would produce a molecular ion peak ([M]⁺) corresponding to its mass.

The fragmentation of aromatic aldehydes is well-documented. libretexts.orgmiamioh.edu Key fragmentation pathways for benzaldehyde derivatives include:

Loss of a hydrogen radical (–H•): This leads to a stable acylium ion, resulting in a prominent [M-1]⁺ peak. miamioh.edudocbrown.info

Loss of the formyl radical (–CHO•): This results in an [M-29]⁺ peak, corresponding to the phenyl cation. miamioh.edudocbrown.info

Loss of carbon monoxide (CO): This can occur from the [M-1]⁺ ion, leading to an [M-1-28]⁺ or [M-29]⁺ peak.

For this compound, additional fragmentation involving the substituents is expected. The presence of a methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). The fluorine atom is generally retained on the ring in major fragments due to the strength of the C-F bond.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost | Description |

|---|---|---|

| 170 | [C₈H₇FO₃]⁺ | Molecular Ion ([M]⁺) |

| 169 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 155 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 141 | [M-CHO]⁺ | Loss of the formyl radical |

This table is predictive, based on common fragmentation patterns of aromatic aldehydes and substituted benzenes. miamioh.edudocbrown.infonist.gov

X-Ray Crystallography for Solid-State Structure Determination

Single-Crystal X-Ray Diffraction (SC-XRD) for Aromatic Fluorinated Benzaldehydes and their Imines

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for structural elucidation. For aromatic fluorinated benzaldehydes, SC-XRD analysis reveals the precise geometry of the molecule, including the planarity of the benzene ring and the orientation of the aldehyde, fluoro, hydroxyl, and methoxy substituents. nih.govresearchgate.net Studies on substituted benzaldehydes and their derivatives, such as imines, show that the core structure is often stabilized by various intramolecular and intermolecular interactions. nih.govmdpi.com For instance, an intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde oxygen is a common feature in related structures, which influences the planarity and conformation of the molecule. nih.gov

While a specific crystal structure for this compound is not publicly documented, analysis of analogous structures provides expected values. nih.govmdpi.com

Table 3: Typical Crystallographic Data for Substituted Benzaldehydes

| Parameter | Typical Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. sairamce.edu.in |

| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. sairamce.edu.inresearchgate.net |

| C=O Bond Length | ~1.21 - 1.23 Å | Standard double bond character. |

| C-F Bond Length | ~1.34 - 1.36 Å | Typical length for an aryl fluoride (B91410). |

| Intramolecular H-bond (O-H···O=C) | Present and stabilizing | Affects conformation and chemical properties. nih.gov |

Analysis of Crystal Packing and Polymorphism

Crystal packing describes how molecules arrange themselves in a three-dimensional lattice. This arrangement is governed by a delicate balance of intermolecular forces. nih.govrsc.org In substituted benzaldehydes, weak C-H···O hydrogen bonds, π-π stacking interactions, and halogen bonding often dictate the supramolecular assembly. nih.govrsc.org The specific substitution pattern on the aromatic ring significantly influences these interactions and the resulting crystal packing. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for molecules like this compound. nih.gov Different polymorphs arise from different packing arrangements or molecular conformations and can have distinct physical properties. The study of polymorphism is critical in fields like pharmaceuticals, as different forms can have different stability and bioavailability.

Intermolecular Interactions and Solid-State Chemistry

The study of intermolecular interactions is fundamental to understanding the solid-state behavior of a compound. These non-covalent forces are responsible for the formation and stability of the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

Table 4: Representative Contributions to Hirshfeld Surface for a Substituted Hydroxy-Methoxybenzylidene Derivative

| Contact Type | Typical Contribution (%) | Interaction Description |

|---|---|---|

| H···H | ~62% | Represents the majority of non-specific contacts. nih.gov |

| O···H / H···O | ~15% | Quantifies hydrogen bonding involving hydroxyl, methoxy, and carbonyl groups. nih.gov |

| C···H / H···C | ~16% | Indicates C-H···π or other weak C-H interactions. nih.gov |

| F···H / H···F | Variable (~10%) | Quantifies contacts involving the fluorine atom. researchgate.net |

Data derived from a study on (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide and a fluorinated propanol. nih.govresearchgate.net

Hydrogen Bonding, Van der Waals, and Pi-Stacking Interactions

The molecular architecture of this compound is rich with functional groups that dictate its solid-state packing and intermolecular behavior. The interplay of strong intramolecular hydrogen bonds, weaker intermolecular forces, and potential aromatic interactions are crucial in defining its structural and spectroscopic characteristics. While a specific crystal structure for this exact compound is not publicly available, detailed analysis of closely related structures, such as halogenated salicylaldehydes, provides significant insight into the expected interactions.

Hydrogen Bonding

A predominant feature of salicylaldehyde (B1680747) derivatives is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. nih.govresearchgate.net This interaction forms a stable six-membered ring, significantly influencing the molecule's conformation and chemical properties. In a closely related compound, 3-chloro-5-fluorosalicylaldehyde, this intramolecular O—H⋯O hydrogen bond results in an O⋯O distance of 2.6231 (19) Å. nih.gov This type of hydrogen bond is a defining characteristic and is anticipated to be a primary structural motif in this compound.

Van der Waals Interactions

Van der Waals forces, which encompass both dipole-dipole interactions and London dispersion forces, are fundamental to the molecular packing of this compound. byjus.comlibretexts.org The presence of polar C=O, C-O, and C-F bonds creates permanent dipoles, leading to dipole-dipole attractions between adjacent molecules. savemyexams.comncert.nic.in These forces, although weaker than hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal. byjus.com

London dispersion forces, arising from temporary fluctuations in electron density, are also present and their strength increases with the number of electrons and the surface area of the molecule. libretexts.org The fluorine substituent, despite its high electronegativity, can lead to weaker than expected intermolecular van der Waals interactions due to the low polarizability of the C-F bond, which can result in higher volatility compared to other halogenated analogues. wikipedia.org In addition to these, specific close contacts, such as F⋯O interactions, have been observed in the packing of related fluorinated salicylaldehydes, further stabilizing the crystal structure. nih.gov

Pi-Stacking Interactions

The aromatic nature of the benzene ring in this compound allows for the possibility of π–π stacking interactions. These interactions are a significant cohesive force in the crystals of many aromatic compounds, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings. researchgate.net In halogenated benzene derivatives, offset face-to-face π-stacking is a common packing motif. nih.gov

The following table provides representative data on intermolecular interactions observed in a related halogenated salicylaldehyde, which can be considered analogous to those expected in this compound.

| Interaction Type | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) | Reference |

| Intramolecular H-bond | O1-H1...O2 | 0.84(3) | 1.83(3) | 2.6231(19) | 158(3) | nih.gov |

| Intermolecular H-bond | C4-H4...O2 | 0.95 | 2.59 | 3.486(2) | 157 | nih.gov |

| Intermolecular H-bond | C6-H6...F1 | 0.95 | 2.58 | 3.491(2) | 161 | nih.gov |

| π-π stacking | Cg...Cg | - | - | 3.697 (2) | - | researchgate.net |

Data for a related compound, 3-chloro-5-fluorosalicylaldehyde, is used for illustrative purposes. Cg refers to the centroid of the aromatic ring.

Theoretical and Computational Chemistry Studies of 2 Fluoro 6 Hydroxy 3 Methoxybenzaldehyde

Quantum Chemical Calculations and Geometry Optimization

Density Functional Theory (DFT) for Ground State Properties

Specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde are not available in the reviewed literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computationally predicted 1H and 13C NMR chemical shifts for this compound using the GIAO method have not been reported.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound have not been detailed in available research.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Stability

A Natural Bond Orbital (NBO) analysis, which would identify key hyper-conjugative interactions and their stabilization energies, has not been performed for this specific compound.

Mulliken Population Analysis and Molecular Electrostatic Potential Surfaces (MESP)

There is no available data on the Mulliken atomic charges or the Molecular Electrostatic Potential Surface (MESP) for this compound, which would illustrate its charge distribution and reactive sites.

Reactivity Descriptors and Topological Analyses

Computational chemistry provides a powerful lens through which to understand the intrinsic reactivity and electronic structure of a molecule. For this compound, these studies are crucial for predicting its behavior in chemical reactions and understanding the nature of its chemical bonds.

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. Key parameters include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). The Fukui function, ƒ(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com

For a molecule like this compound, the presence of electron-donating groups (-OH, -OCH₃) and an electron-withdrawing group (-F, -CHO) creates a complex reactivity profile. While specific calculated values for the target molecule are not published, we can infer its reactivity by examining related compounds. For instance, studies on other hydroxybenzaldehydes show that the carbonyl carbon is a primary site for nucleophilic attack, while the aromatic ring, activated by the hydroxyl and methoxy (B1213986) groups, is susceptible to electrophilic attack. mdpi.com

The Fukui function helps to pinpoint these reactive centers. The function ƒ⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ⁻(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.net For this compound, the carbonyl carbon would be expected to have a high ƒ⁺ value, and the oxygen atoms of the hydroxyl and carbonyl groups would be primary sites for protonation. The carbon atoms on the aromatic ring would show varying ƒ⁻ values depending on the combined electronic effects of the substituents.

Table 1: Representative Global Reactivity Descriptors for a Substituted Benzaldehyde (B42025) (Note: This table is illustrative and based on typical values for similar aromatic aldehydes calculated using DFT. Specific values for this compound would require dedicated computation.)

| Descriptor | Symbol | Typical Value (eV) | Interpretation |

| Chemical Potential | μ | -4.5 | Tendency to escape from the system |

| Chemical Hardness | η | 5.0 | Resistance to change in electron distribution |

| Global Electrophilicity | ω | 2.025 | Propensity to accept electrons |

Table 2: Condensed Fukui Functions for Predicting Reactive Sites (Note: This is a hypothetical table illustrating expected trends for this compound. Atom numbering is standard, starting from the CHO group as C1.)

| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) |

| C (aldehyde) | High | Low |

| O (aldehyde) | Medium | Medium |

| C4 | Low | High |

| O (hydroxyl) | Medium | Medium |

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It allows for a chemically intuitive visualization of electron pairs, clearly distinguishing core electrons, covalent bonds, and lone pairs. labinsights.nl The Localized Orbital Locator (LOL) provides a complementary view, with its maxima also corresponding to regions of high electron localization.

For this compound, an ELF analysis would reveal distinct basins of attraction. researchgate.net High ELF values (approaching 1.0) would be expected for the core electrons of the carbon, oxygen, and fluorine atoms. The covalent bonds (C-C, C-H, C-O, C-F) would appear as basins of significant electron localization between the respective atomic cores. The lone pairs on the oxygen and fluorine atoms would be clearly visible as separate, non-bonding basins. jussieu.fr The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, a key feature of this molecule's conformation, would also be characterized by a specific ELF topology.

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational methods used to characterize bonding interactions, particularly weak interactions like hydrogen bonds and van der Waals forces. nih.govnih.gov QTAIM analyzes the topology of the electron density (ρ) to define atoms and bonds. The presence of a bond critical point (BCP) between two atoms is an indicator of a bonding interaction. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond. rsc.org

NCI analysis is particularly adept at visualizing non-covalent interactions. It plots the reduced density gradient (RDG) against the electron density, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

For this compound, QTAIM and NCI analyses would be crucial for characterizing the intramolecular hydrogen bond between the C6-hydroxyl group and the carbonyl oxygen. A BCP would be found between the hydroxyl hydrogen and the carbonyl oxygen. The values of ρ and ∇²ρ at this BCP would confirm the presence of a hydrogen bond and quantify its strength. nih.gov NCI plots would show a distinct surface between these two atoms, colored to indicate a stabilizing hydrogen-bonding interaction. These analyses would also reveal weaker van der Waals interactions within the molecule.

Conformational Analysis and Tautomeric Equilibria Studies

The presence of rotatable bonds (around the C-O and C-C single bonds) and the possibility of proton transfer (tautomerism) mean that this compound can exist in multiple forms.

Conformational Analysis: The most significant conformational feature of this molecule is the orientation of the aldehyde and methoxy groups relative to the benzene (B151609) ring and the intramolecular hydrogen bond. Computational studies on the closely related o-vanillin have shown that the planar conformer, stabilized by a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups, is the most stable. researchgate.net This hydrogen bond creates a quasi-six-membered ring, imparting significant rigidity to the structure. The fluorine substituent at the C2 position is expected to further influence the conformational preference, potentially through steric and electronic interactions, but the hydrogen-bonded planar structure is still predicted to be the global minimum.

Tautomeric Equilibria: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For hydroxy-substituted aromatic aldehydes, keto-enol tautomerism is a possibility. nih.govcomporgchem.com In the case of this compound, the phenolic form (enol tautomer) is expected to be overwhelmingly more stable than any potential keto tautomers. The high stability of the aromatic system strongly disfavors the formation of a keto form, which would disrupt the aromaticity of the benzene ring. Theoretical studies on similar salicylaldehyde (B1680747) systems confirm that the enol form is energetically favored by a large margin. rsc.org Therefore, under normal conditions, the population of any keto tautomer would be negligible.

Academic Research Applications in Chemical and Material Sciences

Precursors and Building Blocks in Organic Synthesis

The chemical architecture of 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde, featuring multiple reactive sites, positions it as a valuable starting material or intermediate in the synthesis of more complex chemical structures.

Intermediate in the Synthesis of Complex Organic Molecules

Substituted benzaldehydes are fundamental building blocks in organic chemistry, frequently employed as key intermediates in the synthesis of pharmaceuticals and other biologically relevant molecules. While specific examples detailing the use of this compound are not extensively documented, the synthetic utility of closely related analogues is well-established. For instance, 2-fluoro-3-methoxybenzaldehyde (B32414) is a crucial precursor for creating active pharmaceutical ingredients (APIs), including benzosuberone derivatives, which are synthesized via reactions like the Wittig reaction and Friedel-Crafts acylation. ossila.com Similarly, other di-substituted benzaldehydes serve as pivotal intermediates. The synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde has been reported as a key step in producing molecules with significant biological activities, such as the anti-cancer agent narciclasine (B1677919) and the lipoxygenase inhibitor stenocepflavone. whiterose.ac.uk The synthesis of 2,3-difluoro-6-methoxybenzoic acid from its corresponding aldehyde demonstrates a common oxidative transformation that these intermediates undergo. google.com The functional groups on this compound allow for a variety of chemical transformations, positioning it as a valuable, though specialized, intermediate for constructing complex molecular targets.

Scaffold for the Development of Novel Organic Compounds

The structure of this compound serves as an excellent scaffold for generating libraries of novel organic compounds for drug discovery. Its aromatic core can be modified at several positions, and its functional groups (aldehyde, hydroxyl, methoxy) provide handles for diverse chemical reactions. The aldehyde can be converted into amines, alcohols, or acids, or used in condensation reactions to form Schiff bases and chalcones. researchgate.netmdpi.com The hydroxyl and methoxy (B1213986) groups can be altered to fine-tune properties like solubility, polarity, and receptor binding affinity.

A clear example of this scaffolding potential is seen in the development of inhibitors for various enzymes, where the substituted benzaldehyde (B42025) core is systematically modified to explore structure-activity relationships (SAR). For example, a variety of 6-hydroxy-3,4-dihydronaphthalenone chalcone-like analogues have been synthesized through the aldol (B89426) condensation of 6-hydroxy tetralone with various substituted benzaldehydes to create potent tyrosinase inhibitors. researchgate.net This modular approach allows researchers to systematically probe the chemical space around the core structure to optimize biological activity. The use of related fluorinated benzaldehydes as building blocks for drug discovery and medicinal chemistry further underscores the potential of this scaffold. ossila.com

Structure-Activity Relationship (SAR) Studies of Derivatives as Enzyme Inhibitors

The modification of the this compound scaffold has been a fruitful area of research for developing potent and selective enzyme inhibitors.

Modifications for Lipoxygenase Enzyme Inhibition (e.g., 12-LOX) for Mechanistic Studies

12-Lipoxygenase (12-LOX) is an enzyme that plays a key role in inflammatory processes by catalyzing the formation of pro-inflammatory eicosanoids. nih.gov As such, it is a significant therapeutic target for conditions like obesity-associated inflammation and type 2 diabetes. nih.govrsc.org Research into inhibitors has revealed that scaffolds structurally related to this compound are highly effective.

A notable example is a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, which demonstrates nanomolar potency against 12-LOX. The 2-hydroxy-3-methoxybenzyl portion of this inhibitor is structurally very similar to the target compound, suggesting that the fluorine atom at the 6-position could be a valuable modification for enhancing potency or selectivity. The development of selective small molecule inhibitors of human 12-LOX, such as VLX-1005, has been shown to improve glucose homeostasis and reduce inflammation in animal models, validating this therapeutic strategy. nih.gov Cryo-electron microscopy studies of human 12-LOX have revealed key binding sites, providing a structural basis for the rational design of new inhibitors based on scaffolds like this compound. nih.gov

Table 1: Research Findings on Related Lipoxygenase (LOX) Inhibitors

| Scaffold/Compound | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-LOX | Demonstrates nanomolar potency and excellent selectivity. The 2-hydroxy-3-methoxybenzyl core is a key pharmacophore. | nih.gov |

| Stenocepflavone | Lipoxygenases | Exhibits significant inhibitory activity against lipoxygenases. Synthesized from a 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) intermediate. | whiterose.ac.uk |

| VLX-1005 | Human 12-LOX | A potent and selective inhibitor that improves glucose homeostasis and reduces macrophage-driven inflammation in mouse models. | nih.gov |

Investigation of Interactions with Specific Molecular Targets and Pathways (e.g., Tyrosinase inhibition)

Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) production, and its inhibition is a key strategy in cosmetics for skin whitening and in medicine for treating hyperpigmentation. researchgate.netbrieflands.com Numerous studies have shown that benzaldehyde derivatives are effective tyrosinase inhibitors, with their activity heavily dependent on the substitution pattern on the aromatic ring. nih.govbrieflands.com

Research has demonstrated that hydroxyl groups are particularly important for inhibitory activity. brieflands.com For example, 2,4-dihydroxybenzaldehyde (B120756) is a potent competitive inhibitor of mushroom tyrosinase, whereas derivatives lacking hydroxyl groups are significantly less active. brieflands.com The aldehyde group itself is also crucial, as it is believed to form a Schiff base with an amino group in the enzyme's active site. researchgate.net Computational studies have identified that in addition to the aldehyde, a methoxy group at the C4 position can contribute to inhibitory activity. nih.gov The most potent derivatives often feature multiple hydroxyl and methoxy groups. One study found that a chalcone (B49325) derivative, 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, had an IC₅₀ value of 8.8 μM, making it a more potent inhibitor than the reference compound kojic acid (IC₅₀ = 9.7 μM). researchgate.net

Table 2: Tyrosinase Inhibitory Activity of Selected Benzaldehyde Derivatives

| Compound | IC₅₀ (mM) | Inhibition Type | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 0.80 | Competitive | brieflands.com |

| 3,4-Dihydroxybenzaldehyde | 1.40 | Competitive | brieflands.com |

| 4-Dimethylaminobenzaldehyde | 4.30 | Uncompetitive | brieflands.com |

| 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 0.0088 | Competitive | researchgate.net |

| Kojic Acid (Reference) | 0.0097 | Competitive | researchgate.net |

Exploration of Antimicrobial and Anticancer Properties in Derivatives (In Vitro Studies)

Derivatives of substituted benzaldehydes, particularly those with hydroxyl and methoxy groups like vanillin (B372448) and its isomers, have been investigated for their potential as antimicrobial and anticancer agents.